molecular formula C3H4N2O2S2 B12957860 5-Methyl-1,3,4-thiadiazole-2-sulfinic acid

5-Methyl-1,3,4-thiadiazole-2-sulfinic acid

Cat. No.: B12957860
M. Wt: 164.21 g/mol
InChI Key: BJFSBGJEMJSHAH-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-thiadiazole-2-sulfinic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-thiadiazole-2-sulfinic acid typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,3,4-thiadiazole-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, thiols, and various substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-1,3,4-thiadiazole-2-sulfinic acid involves its interaction with biological targets such as enzymes and receptors. The compound’s sulfur and nitrogen atoms play a crucial role in binding to these targets, leading to various biological effects. The exact molecular pathways are still under investigation, but its antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes .

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole-2-thiol
  • 1,3,4-Thiadiazole-2-sulfonic acid
  • 1,2,4-Thiadiazole

Comparison: 5-Methyl-1,3,4-thiadiazole-2-sulfinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it exhibits enhanced antimicrobial activity and different reactivity profiles in chemical reactions .

Properties

Molecular Formula

C3H4N2O2S2

Molecular Weight

164.21 g/mol

IUPAC Name

5-methyl-1,3,4-thiadiazole-2-sulfinic acid

InChI

InChI=1S/C3H4N2O2S2/c1-2-4-5-3(8-2)9(6)7/h1H3,(H,6,7)

InChI Key

BJFSBGJEMJSHAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)S(=O)O

Origin of Product

United States

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